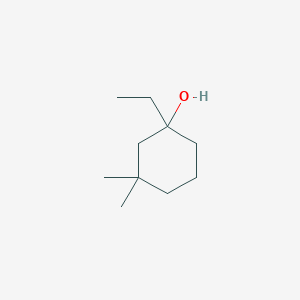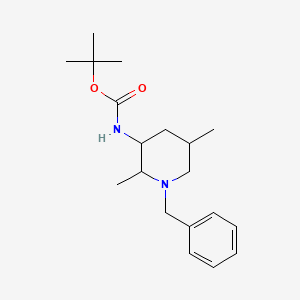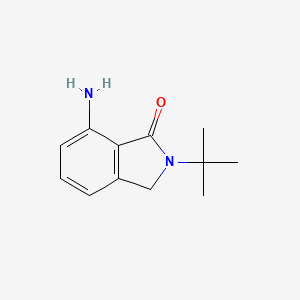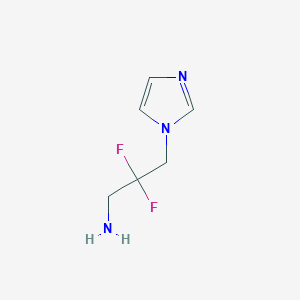
1-Ethyl-3-fluoro-piperidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-fluoro-piperidin-4-OL is a synthetic organic compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the first position, a fluorine atom at the third position, and a hydroxyl group at the fourth position on the piperidine ring
Méthodes De Préparation
The synthesis of 1-Ethyl-3-fluoro-piperidin-4-OL can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . The process typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Hydrogenation: The pyridine derivative is then hydrogenated in the presence of a nanocatalyst to form the piperidine ring.
Ethylation: The ethyl group is introduced at the first position using ethylating agents under appropriate reaction conditions.
Hydroxylation: Finally, the hydroxyl group is introduced at the fourth position through oxidation reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Ethyl-3-fluoro-piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The fluorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).
Applications De Recherche Scientifique
1-Ethyl-3-fluoro-piperidin-4-OL has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Pharmaceutical Research: It is evaluated for its pharmacological properties, including its potential as an antiviral, anticancer, and anti-inflammatory agent.
Chemical Biology: The compound is used in studies to understand the structure-activity relationships of piperidine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-fluoro-piperidin-4-OL involves its interaction with specific molecular targets in the body. The compound may act as an antagonist or agonist at various receptors, including G-protein coupled receptors and ion channels. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target receptor.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-fluoro-piperidin-4-OL can be compared with other piperidine derivatives such as:
1-Methyl-3-fluoro-piperidin-4-OL: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-chloro-piperidin-4-OL: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Ethyl-3-fluoro-piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1393100-34-9 |
|---|---|
Formule moléculaire |
C7H14FNO |
Poids moléculaire |
147.19 g/mol |
Nom IUPAC |
1-ethyl-3-fluoropiperidin-4-ol |
InChI |
InChI=1S/C7H14FNO/c1-2-9-4-3-7(10)6(8)5-9/h6-7,10H,2-5H2,1H3 |
Clé InChI |
NOFRBECEZMRWOE-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(C(C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)

![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one](/img/structure/B13180581.png)


![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)

![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)

![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)


